molecular formula C10H11ClO4 B2795417 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid CAS No. 6834-51-1

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid

Cat. No.: B2795417
CAS No.: 6834-51-1
M. Wt: 230.64
InChI Key: RAMSELFCQDNGKU-UHFFFAOYSA-N
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Description

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO4 It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the chlorination of 3,4-dimethoxyphenylacetic acid using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes, where 3,4-dimethoxyphenylacetic acid is treated with chlorinating agents under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 2-(3,4-dimethoxyphenyl)acetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Lacks the chloro group, resulting in different reactivity and biological activity.

    2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its chemical properties and reactivity.

    2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid: The position of the methoxy groups is different, leading to variations in chemical behavior and applications.

Uniqueness

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring enhances its versatility in chemical synthesis and potential biological activities.

Properties

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMSELFCQDNGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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